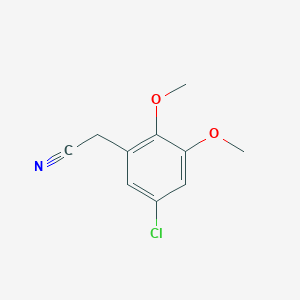
5-Chloro-2,3-dimethoxybenzeneacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethoxybenzeneacetonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzene, featuring a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions, along with an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxybenzeneacetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable nitrile source, such as sodium cyanide, under basic conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,3-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of 5-chloro-2,3-dimethoxybenzoic acid or 5-chloro-2,3-dimethoxybenzaldehyde.
Reduction: Formation of 5-chloro-2,3-dimethoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3-dimethoxybenzeneacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-dimethoxybenzeneacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3,4-dimethoxybenzeneacetonitrile: Similar structure but with different positions of the chloro and methoxy groups.
5-Bromo-2,3-dimethoxybenzeneacetonitrile: Similar structure with a bromo group instead of a chloro group.
5-Chloro-2,3-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
Uniqueness
5-Chloro-2,3-dimethoxybenzeneacetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, methoxy, and acetonitrile groups provides a distinct set of properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
86232-37-3 |
|---|---|
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-(5-chloro-2,3-dimethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C10H10ClNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3 |
InChI-Schlüssel |
SRDBABUYJIICAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


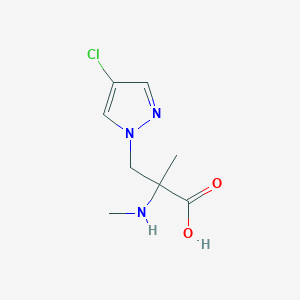
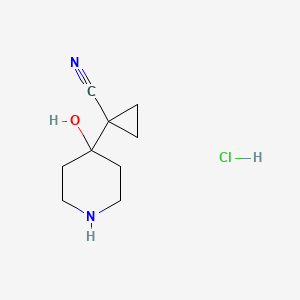
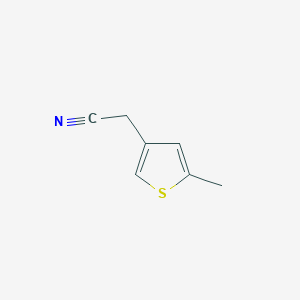
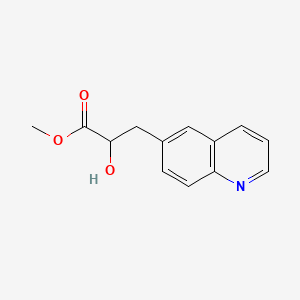
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)furan](/img/structure/B13485559.png)
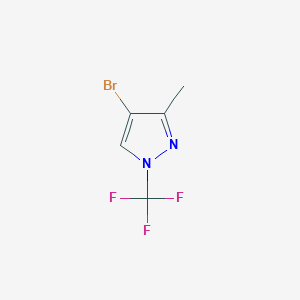
![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)


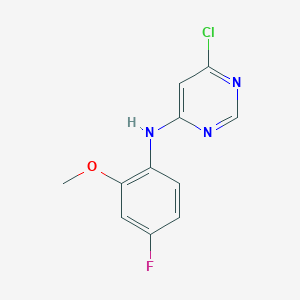

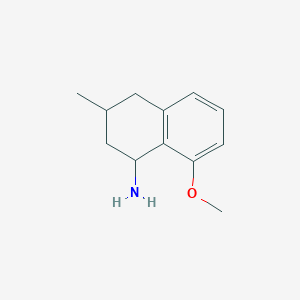
amine hydrochloride](/img/structure/B13485587.png)

